molecular formula C27H23N3O3 B229440 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Número de catálogo B229440
Peso molecular: 437.5 g/mol
Clave InChI: WDEARBKXCOTMKC-WJTDDFOZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. This pathway is involved in regulating the immune response, inflammation, and cell survival. The NF-κB pathway has been implicated in a variety of diseases, including cancer, autoimmune disorders, and chronic inflammation. CEP-33779 has been studied for its potential therapeutic applications in these diseases.

Mecanismo De Acción

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the NF-κB pathway by targeting the IKKβ kinase, which is a key regulator of the pathway. IKKβ phosphorylates the inhibitor of κB (IκB), leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus and activates the transcription of genes involved in inflammation, cell survival, and immune response. 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the phosphorylation of IκB by IKKβ, leading to the retention of NF-κB in the cytoplasm and the inhibition of its transcriptional activity.
Biochemical and Physiological Effects:
3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in preclinical models of disease. In cancer, 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of genes involved in cell proliferation and survival. In autoimmune disorders, 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of pro-inflammatory cytokines (molecules involved in inflammation) and to increase the production of anti-inflammatory cytokines. In chronic inflammation, 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the production of pro-inflammatory cytokines and to reduce tissue damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for the IKKβ kinase, which reduces the potential for off-target effects. It has been shown to have a favorable pharmacokinetic profile in animal models, with good oral bioavailability and a long half-life. However, there are also limitations to the use of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in laboratory experiments. It is a relatively new compound, and there is limited information available on its pharmacology and toxicology. It may also have limited efficacy in certain disease models, depending on the underlying mechanisms of disease.

Direcciones Futuras

There are several potential future directions for the study of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is the development of more potent and selective inhibitors of the IKKβ kinase. Another direction is the investigation of the potential synergistic effects of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one with other therapies, such as chemotherapy or immunotherapy. Additionally, the therapeutic potential of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as infectious diseases or neurodegenerative diseases, could be explored. Finally, the safety and efficacy of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in clinical trials could be further investigated to determine its potential as a therapeutic agent for human diseases.

Métodos De Síntesis

The synthesis of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been described in several publications. The general approach involves the condensation of an indole derivative with a pyrrole-2-one derivative, followed by acylation and reduction steps. The final product is obtained as a white powder with a purity of over 99%.

Aplicaciones Científicas De Investigación

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied in various preclinical models of disease, including cancer, autoimmune disorders, and chronic inflammation. In cancer, 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit tumor growth and metastasis in animal models of breast, lung, and colon cancer. In autoimmune disorders, 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In chronic inflammation, 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease and psoriasis.

Propiedades

Fórmula molecular

C27H23N3O3

Peso molecular

437.5 g/mol

Nombre IUPAC

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H23N3O3/c1-17-8-10-18(11-9-17)25(31)23-24(20-5-4-13-28-15-20)30(27(33)26(23)32)14-12-19-16-29-22-7-3-2-6-21(19)22/h2-11,13,15-16,24,29,31H,12,14H2,1H3/b25-23+

Clave InChI

WDEARBKXCOTMKC-WJTDDFOZSA-N

SMILES isomérico

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)O

SMILES canónico

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.